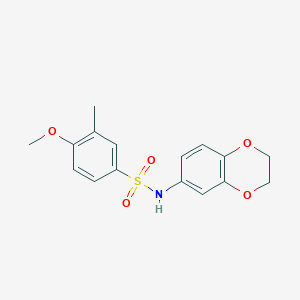![molecular formula C15H22N2O3 B263365 N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide](/img/structure/B263365.png)
N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide, commonly known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. AEBSF is a white crystalline powder that is soluble in water and organic solvents. It is a synthetic compound that was first developed in the 1980s and has since become an important tool for studying the role of serine proteases in various biological processes.
作用机制
AEBSF inhibits serine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function, which can have a range of effects depending on the specific enzyme being inhibited. AEBSF is particularly effective at inhibiting the protease activity of trypsin and chymotrypsin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AEBSF depend on the specific enzyme being inhibited. In general, however, inhibiting serine proteases can have a range of effects on cellular processes, including reducing inflammation, preventing blood clotting, and altering cell signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using AEBSF in lab experiments is its specificity for serine proteases. This allows researchers to selectively inhibit these enzymes without affecting other cellular processes. Additionally, AEBSF is relatively stable and easy to use, making it a popular choice for many researchers.
One limitation of AEBSF is that it can be toxic to cells at high concentrations. This can make it difficult to use in certain experiments where high doses are required. Additionally, AEBSF is not effective at inhibiting all serine proteases, so researchers may need to use other inhibitors in conjunction with AEBSF to fully study the role of these enzymes.
未来方向
There are several potential future directions for research involving AEBSF. One area of interest is the development of more specific and potent inhibitors of serine proteases. Additionally, researchers are exploring the role of serine proteases in various diseases, including cancer and neurodegenerative disorders. Finally, there is ongoing research into the use of AEBSF as a therapeutic agent, particularly in the treatment of inflammatory diseases.
合成方法
The synthesis of AEBSF involves the reaction of 2-phenoxypropionyl chloride with morpholine in the presence of a base such as sodium hydroxide. The resulting product is then treated with ethylenediamine to form the final compound, N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide. The yield of this reaction is typically around 70-80%.
科学研究应用
AEBSF is primarily used as a serine protease inhibitor in scientific research. Serine proteases are a class of enzymes that are involved in a wide range of biological processes, including blood clotting, inflammation, and cell signaling. By inhibiting these enzymes, researchers can gain insights into the role that they play in these processes.
属性
分子式 |
C15H22N2O3 |
|---|---|
分子量 |
278.35 g/mol |
IUPAC 名称 |
N-(2-morpholin-4-ylethyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H22N2O3/c1-13(20-14-5-3-2-4-6-14)15(18)16-7-8-17-9-11-19-12-10-17/h2-6,13H,7-12H2,1H3,(H,16,18) |
InChI 键 |
DHRRNNCYOGYBAW-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCN1CCOCC1)OC2=CC=CC=C2 |
规范 SMILES |
CC(C(=O)NCCN1CCOCC1)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)

![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)

![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)

![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)
![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)


![2-[(Cyanomethyl)(phenyl)amino]benzoic acid](/img/structure/B263316.png)